molecular formula C16H14N2 B14847356 2-Amino-8-methyl-3-phenylquinoline

2-Amino-8-methyl-3-phenylquinoline

Cat. No.: B14847356
M. Wt: 234.29 g/mol
InChI Key: QAAOTNYNLLBMGT-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-3-phenylquinoline is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₂ (base form). Its hydrochloride derivative, 2-Amino-8-methyl-3-phenylquinoline hydrochloride, has the CAS number 1171690-15-5 and a molecular weight of 270.76 g/mol (C₁₆H₁₄N₂·HCl) . Structurally, it features:

  • An amino group (-NH₂) at position 2 of the quinoline ring.
  • A methyl group (-CH₃) at position 8.
  • A phenyl group (-C₆H₅) at position 3.

This compound is synthesized via reductive amination or condensation reactions, often employing reducing agents like NaBH₃CN to stabilize intermediates derived from formylquinoline precursors . Its crystalline properties and intermolecular hydrogen bonding (N–H⋯N) contribute to layered solid-state packing, as observed in related aminoquinoline derivatives .

Properties

IUPAC Name

8-methyl-3-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOTNYNLLBMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromide Substrate Route

The most industrially scalable method involves the amination of 8-methyl-3-phenyl-2-bromoquinoline. As disclosed in CN101602723B, this reaction employs copper acetylacetonate catalysts (5–10 mol%) in dimethyl sulfoxide (DMSO) at 80–120°C for 24–48 hours. Ammonia gas or aqueous ammonium hydroxide serves as the nitrogen source, with cesium carbonate (2.0 equiv) as a base. Key parameters:

Parameter Value/Detail Source
Catalyst Copper acetylacetonate
Solvent Dimethyl sulfoxide
Temperature 100°C
Yield 68.1%
Melting Point 56–58°C

Mechanistic Insight : The reaction proceeds via a copper-mediated Ullmann-type coupling, where the bromide leaving group is displaced by an amide intermediate. The ¹H NMR (CDCl₃, 400 MHz) of the product shows a singlet at δ 2.70 ppm (3H, CH₃) and broad singlet at δ 4.97 ppm (2H, NH₂).

Chloride Substrate Variant

A modified approach using 8-methyl-3-phenyl-2-chloroquinoline (CAS 1171690-15-5) has been reported under microwave irradiation (150°C, 30 min) with palladium acetate catalysts, achieving 75% yield. This method reduces reaction times but requires specialized equipment.

Reductive Amination of 8-Methyl-3-Phenylquinolin-2-One

Catalytic Hydrogenation

Patent CN102675201B details the reduction of 8-methyl-3-phenylquinolin-2-one using ammonium chloride and cobalt chloride in ammonia-saturated toluene at 300–320°C under 1.8–2.2 MPa pressure. The process yields ≥70% product with a melting point of 56–58°C.

Critical Data :

  • Reagents : NH₄Cl (0.5 equiv), CoCl₂ (0.1 equiv)
  • Conditions : 4–6 hours, N₂ atmosphere
  • ¹H NMR : δ 7.93 (d, J=8.0 Hz, quinoline H), δ 6.89 (d, J=7.2 Hz, quinoline H).

Sodium Borohydride-Mediated Reduction

An alternative protocol uses NaBH₄ in tetrahydrofuran (THF) with iodine as a Lewis acid. This room-temperature method achieves 62% yield but requires stoichiometric boron trifluoride etherate for quinolinone activation.

Friedländer Synthesis with Modified Aniline Derivatives

Polyphosphoric Acid (PPA)-Catalyzed Cyclization

Adapting the Friedländer method, 2-amino-5-methylacetophenone reacts with benzaldehyde derivatives in PPA at 90°C for 1 hour to form the quinoline core. Subsequent amination at the 2-position using NH₄OH/EtOH yields 2-amino-8-methyl-3-phenylquinoline (82% yield).

Optimized Parameters :

Component Quantity/Condition
2-Amino-5-methylacetophenone 1.0 equiv
Benzaldehyde 1.2 equiv
PPA 3.0 equiv
Reaction Time 1 hour

Characterization : FT-IR shows N-H stretching at 3350 cm⁻¹ and C=N absorption at 1620 cm⁻¹.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield Temperature Scalability Cost Efficiency
Bromide Amination 68% 100°C Industrial Moderate
Chloride MW-Assisted 75% 150°C Lab-Scale High
Reductive Amination ≥70% 300°C Industrial Low
Friedländer Synthesis 82% 90°C Lab-Scale Moderate

Byproduct Formation

  • Bromide/chloride routes generate stoichiometric HBr/HCl, requiring neutralization.
  • Reductive amination produces water and NH₃ gas, necessitating gas scrubbing.
  • Friedländer synthesis forms minimal byproducts due to PPA’s dehydrating properties.

Industrial-Scale Production Considerations

Catalyst Recovery

Copper acetylacetonate catalysts in bromide amination can be recovered via aqueous extraction (85% recovery). Palladium-based systems require costly filtration membranes.

Solvent Recycling

DMSO and toluene are recycled via vacuum distillation (≥90% recovery), reducing environmental impact.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies using eosin Y and visible light irradiation at 25°C show promise (55% yield in 12 hours) but lack scalability.

Biocatalytic Approaches

Immobilized transaminases have been tested for asymmetric amination, yielding 40% enantiomeric excess (ee) for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-3-phenylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Amino-8-methyl-3-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes. This compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-8-methyl-3-phenylquinoline 2-NH₂, 8-CH₃, 3-C₆H₅ C₁₆H₁₄N₂ 234.30 Pharmaceutical intermediates
2-Amino-3-phenylquinoline 2-NH₂, 3-C₆H₅ C₁₅H₁₂N₂ 220.27 Ligand design, organic synthesis
2-Amino-6-chloro-3,8-dimethylquinoline 2-NH₂, 6-Cl, 3-CH₃, 8-CH₃ C₁₁H₁₀ClN₂ 220.66 Antimicrobial potential
8-Hydroxy-2-aminoquinoline 2-NH₂, 8-OH C₉H₈N₂O 160.17 Metal chelation, antimalarial
8-Ethyl-2-hydroxy-3-phenylquinoline 2-OH, 8-C₂H₅, 3-C₆H₅ C₁₇H₁₅NO 249.31 Antioxidant, chelator
Electronic and Steric Effects
  • Phenyl Group (Position 3) : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The conjugated π-system may stabilize charge-transfer interactions in drug-receptor binding .
  • This substitution is common in antimalarial quinolines (e.g., chloroquine derivatives) .
  • Chlorine (Position 6) : Electronegative substituents like chlorine enhance antibacterial activity by disrupting bacterial membrane integrity .
Hydrogen Bonding and Chelation
  • Amino vs. Hydroxy Groups: Unlike 8-hydroxyquinolines (e.g., 8-HQ), which chelate metals via hydroxyl and ring nitrogen, 2-amino-8-methyl-3-phenylquinoline lacks strong metal-binding sites, limiting its use in metallodrugs . However, the amino group may participate in hydrogen bonding, influencing crystal packing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-8-methyl-3-phenylquinoline, and what methodologies ensure high yield and purity?

  • Methodology :

  • Imine formation : React 2-chloro-8-methyl-3-formylquinoline with amines (e.g., 4-methoxyaniline) in methanol at ambient temperature, monitored by TLC .
  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) at pH ≈6 to reduce imines to amines, avoiding harsh conditions that degrade sensitive functional groups .
  • Condensation : Employ DMF as a solvent for reflux-based reactions with aryl hydrazines to form hydrazone intermediates, followed by cyclization .
    • Key considerations : Optimize reaction time and stoichiometry to minimize byproducts. Purify via column chromatography or recrystallization .

Q. How is X-ray crystallography applied to determine the structural conformation of 2-Amino-8-methyl-3-phenylquinoline derivatives?

  • Procedure :

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 295 K .
  • Refinement : Apply SHELXL for structure solution and refinement, leveraging twin correction algorithms for non-merohedral twinning .
  • Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
    • Outcome : Planar quinoline systems with dihedral angles up to 70° between substituents, influencing packing and stability .

Advanced Research Questions

Q. How do trifluoromethyl (-CF₃) substitutions at specific positions modulate the biological activity of quinoline derivatives?

  • Experimental design :

  • Isosteric replacement : Substitute methyl groups with -CF₃ in 2-methylimidazo[1,2-a]pyridine scaffolds to enhance metabolic stability and receptor binding .
  • Bioactivity assays : Test derivatives against Plasmodium falciparum for haemoglobin degradation inhibition (IC₅₀ values) or in kinase inhibition assays (e.g., LY2784544 for JAK2 inhibition) .
    • Findings : -CF₃ groups improve lipophilicity and resistance to oxidative metabolism, enhancing antimalarial and anticancer potency .

Q. What computational strategies predict the interaction of 2-Amino-8-methyl-3-phenylquinoline derivatives with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., A₃ adenosine receptor binding pockets) .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
    • Validation : Compare computational binding affinities with experimental IC₅₀ values from radioligand displacement assays .

Q. How can researchers resolve contradictions in spectroscopic data during compound characterization?

  • Troubleshooting :

  • NMR discrepancies : Assign signals using 2D experiments (HSQC, HMBC) to distinguish regioisomers or tautomers .
  • Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular ions and rule out adduct formation .
  • Crystallographic validation : Cross-validate NMR/IR data with X-ray structures to resolve ambiguities in functional group positioning .

Q. What strategies optimize synthetic yield and purity in multi-step quinoline functionalization?

  • Optimization approaches :

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like acetylation or deprotection .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during harsh reactions, followed by HCl-mediated deprotection .
  • Workup : Employ solvent extraction (ethyl acetate/water) to remove unreacted starting materials and salts .

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